molecular formula C14H20N4O2S B011693 ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate CAS No. 111038-14-3

ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate

Cat. No. B011693
M. Wt: 308.4 g/mol
InChI Key: WJAJIUDPXWHFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Ethyl 2-cyano-2-{(E)-[1-(2-[(dimethylamino)methylidene]amino)-2-sulfanylethyl]pyrrolidin-2-ylidene}acetate and has the molecular formula C17H26N4O2S.

Mechanism Of Action

The mechanism of action of Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate is not yet fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and inhibiting the cell cycle. Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate has also been shown to inhibit the replication of certain viruses by interfering with viral RNA synthesis.

Biochemical And Physiological Effects

Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate has various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis and inhibit the cell cycle in cancer cells. Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate has also been shown to inhibit the replication of certain viruses. However, the exact biochemical and physiological effects of this compound are still under investigation.

Advantages And Limitations For Lab Experiments

One of the significant advantages of Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate is its potent anticancer and antiviral properties. This compound can be used in the development of new cancer treatments and antiviral drugs. However, one of the limitations of this compound is its complex synthesis process, which makes it challenging to produce in large quantities.

Future Directions

There are several future directions for the research on Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate. One of the directions is to investigate the mechanism of action of this compound in more detail to understand how it induces apoptosis and inhibits the cell cycle in cancer cells. Another direction is to explore the potential of this compound in the development of new antiviral drugs. Additionally, research can be conducted to optimize the synthesis process of Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate to make it more efficient and cost-effective.
In conclusion, Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate is a promising compound with various potential applications in scientific research. Its potent anticancer and antiviral properties make it a valuable tool in the development of new cancer treatments and antiviral drugs. However, further research is needed to fully understand the mechanism of action of this compound and optimize its synthesis process.

Synthesis Methods

The synthesis of Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate involves a multi-step process. The first step involves the reaction of ethyl 2-bromoacetate with 2-aminopyrrolidine to form ethyl 2-(pyrrolidin-2-yl)acetate. This intermediate is then reacted with 2-(dimethylamino)ethylamine and sulfur to form the final product, Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate.

Scientific Research Applications

Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate has various potential applications in scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. Studies have shown that this compound has potent anticancer properties and can be used in the development of new cancer treatments. Ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate has also been shown to have antiviral properties and can be used in the development of new antiviral drugs.

properties

CAS RN

111038-14-3

Product Name

ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate

Molecular Formula

C14H20N4O2S

Molecular Weight

308.4 g/mol

IUPAC Name

ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-sulfanylideneethyl]pyrrolidin-2-ylidene]acetate

InChI

InChI=1S/C14H20N4O2S/c1-4-20-14(19)11(8-15)12-6-5-7-18(12)9-13(21)16-10-17(2)3/h10H,4-7,9H2,1-3H3/b12-11+,16-10?

InChI Key

WJAJIUDPXWHFJN-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)/C(=C/1\CCCN1CC(=S)N=CN(C)C)/C#N

SMILES

CCOC(=O)C(=C1CCCN1CC(=S)N=CN(C)C)C#N

Canonical SMILES

CCOC(=O)C(=C1CCCN1CC(=S)N=CN(C)C)C#N

synonyms

ethyl (2E)-2-cyano-2-[1-[((Z)-dimethylaminomethylidenethiocarbamoyl)me thyl]pyrrolidin-2-ylidene]acetate

Origin of Product

United States

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